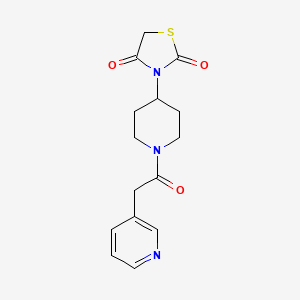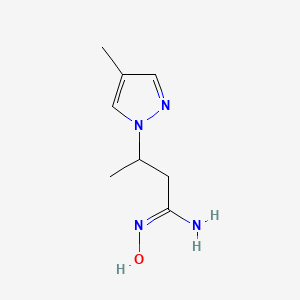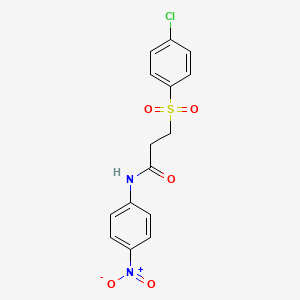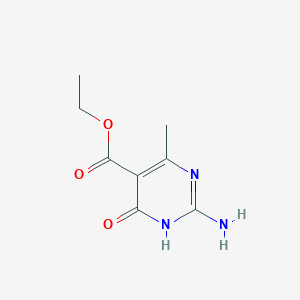![molecular formula C20H14Cl2F3N3O2S B2492083 (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate CAS No. 321553-56-4](/img/structure/B2492083.png)
(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate is a useful research compound. Its molecular formula is C20H14Cl2F3N3O2S and its molecular weight is 488.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
Research on pyrazole derivatives, including compounds similar to 4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole, has shown their utility in chemical synthesis. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the synthesis of pyrazole derivatives, showcasing their role in facilitating efficient and sustainable chemical reactions (Tayebi et al., 2011).
Antimicrobial Applications
Pyrazole derivatives have been evaluated for potential antimicrobial applications. A study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives demonstrated their broad spectrum of antimicrobial activities, highlighting the importance of pyrazole compounds in the development of new antimicrobial agents (Bhat et al., 2016).
Catalysis and Chemical Reactions
Pyrazole derivatives are also significant in catalysis and various chemical reactions. For instance, research on the use of 3-methyl-1-sulfonic acid imidazolium trichlorido copper (II) for the preparation of pyrazole derivatives illustrates the role of these compounds in novel and efficient chemical synthesis processes (Khazaei et al., 2021).
Molecular Docking Studies
The structure and properties of pyrazole derivatives have been investigated through molecular docking studies. Such studies can provide insights into the potential biological activity of these compounds, aiding in the development of new drugs and therapeutic agents (Kate et al., 2020).
Structural and Crystallographic Analysis
Crystallographic studies on pyrazole derivatives, such as the synthesis and structural characterization of isostructural thiazoles, contribute to understanding the molecular structure and potential applications of these compounds in various fields (Kariuki et al., 2021).
Properties
IUPAC Name |
[(E)-[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2F3N3O2S/c1-28-18(31-11-12-6-2-4-8-15(12)21)14(17(27-28)20(23,24)25)10-26-30-19(29)13-7-3-5-9-16(13)22/h2-10H,11H2,1H3/b26-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOHQEKEDCTRRA-NSKAYECMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2Cl)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=CC=C2Cl)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclohexyl-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2492002.png)
![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2492003.png)
![(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2492004.png)

![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2492007.png)
![(5-Chlorothiophen-2-yl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2492008.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492011.png)
![3-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-5-carboxamide](/img/structure/B2492013.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2492014.png)
![2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride](/img/structure/B2492018.png)


![4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one](/img/structure/B2492023.png)
